molecular formula C12H8ClNO4 B1608320 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride CAS No. 381178-60-5

5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride

Cat. No.: B1608320
CAS No.: 381178-60-5
M. Wt: 265.65 g/mol
InChI Key: VBNSSVYGFDMJIZ-UHFFFAOYSA-N
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Description

5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride is an organic compound with the molecular formula C12H8ClNO4. It is a derivative of furan and is characterized by the presence of a carbonyl chloride group attached to the furan ring, along with a nitrophenyl substituent. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride typically involves the reaction of 5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into a carbonyl chloride group. The reaction can be represented as follows:

5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid+SOCl25-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride+SO2+HCl\text{5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid+SOCl2​→5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group to form amides, esters, and thioesters, respectively.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) can reduce the nitro group to an amino group.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the furan ring.

Major Products Formed

    Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.

    Amino Derivatives: Formed through the reduction of the nitro group.

    Furan-2,5-dicarboxylic Acid Derivatives: Formed through the oxidation of the furan ring.

Scientific Research Applications

5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of new compounds. The nitro group can also participate in redox reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Fluoro-4-nitrophenyl)furan-2-carbonyl chloride
  • 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride
  • 5-(2-Bromo-4-nitrophenyl)furan-2-carbonyl chloride

Uniqueness

5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. The methyl group can also affect the compound’s physical properties, such as solubility and melting point, making it distinct from other similar compounds.

Properties

IUPAC Name

5-(2-methyl-4-nitrophenyl)furan-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO4/c1-7-6-8(14(16)17)2-3-9(7)10-4-5-11(18-10)12(13)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNSSVYGFDMJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403656
Record name 5-(2-methyl-4-nitrophenyl)furan-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381178-60-5
Record name 5-(2-methyl-4-nitrophenyl)furan-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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